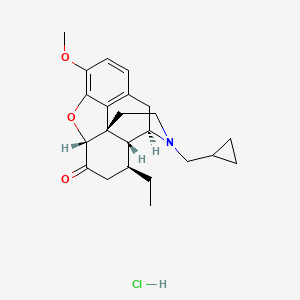
Conorphone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conorphone hydrochloride, also known as conorfone, is an opioid analgesic that was never marketed. It is an analogue of hydrocodone, substituted with an 8-ethyl group and an N-cyclopropyl methyl group. This compound acts as a mixed agonist-antagonist at the μ-opioid receptor and is slightly more potent than codeine in its analgesic effects, but it is associated with somewhat greater side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of conorphone hydrochloride involves several steps:
Hydrolysis of Thebaine: Exposure of thebaine to mild acid leads to hydrolysis of the enol ether function, followed by migration of the double bond to yield the conjugated enone.
Addition of Lithium Diethylcuprate: This step proceeds by 1,4-addition from the less hindered side to give the intermediate.
Von Braun Reaction: Treatment with cyanogen bromide under von Braun reaction conditions leads to the isolable aminocyanide.
Conversion to Secondary Amine: This intermediate is converted to the secondary amine by treatment with aqueous base.
Alkylation: The final step involves alkylation with cyclopropylmethyl chloride to yield this compound.
Industrial Production Methods: The industrial production methods for this compound are not well-documented, as the compound was never marketed. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
反応の種類: コノフォン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されて様々な酸化生成物を形成することができます。
還元: 還元反応は、コノフォン塩酸塩をその還元形に変換することができます。
置換: この化合物は、特に窒素原子と酸素原子において、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、置換反応で一般的に使用されます。
生成される主要な生成物:
酸化生成物: コノフォン塩酸塩の様々な酸化誘導体。
還元生成物: ジヒドロ誘導体などの化合物の還元形。
置換生成物: 異なる官能基を持つ置換誘導体。
科学的研究の応用
コノフォン塩酸塩は、以下を含むいくつかの科学研究における応用があります。
化学: オピオイド受容体の相互作用と構造活性相関の研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体結合への影響について調査されています。
医学: 鎮痛効果の可能性について研究されており、他のオピオイド系鎮痛剤と比較されています。
作用機序
コノフォン塩酸塩は、μ-オピオイド受容体において混合型アゴニスト-アンタゴニストとして作用することにより、その効果を発揮します。これは受容体に結合し、その活性を調節することで、鎮痛効果をもたらします。 この化合物の分子標的はμ-オピオイド受容体であり、その経路は疼痛シグナル伝達の阻害と神経伝達物質放出の調節が含まれます .
類似化合物:
ヒドロコドン: 構造は似ているが置換基が異なるオピオイド系鎮痛剤。
コデイン: より弱力なオピオイド系鎮痛剤で、副作用が少なくなる傾向があります。
モルヒネ: より強力なオピオイド系鎮痛剤で、作用機序が異なります。
独自性: コノフォン塩酸塩は、μ-オピオイド受容体における混合型アゴニスト-アンタゴニスト活性のために、鎮痛効果と副作用のバランスがとれており、独特です。 8-エチル基やN-シクロプロピルメチル基などの構造上の修飾は、この化合物の独特の薬理学的プロファイルを形成する要因です .
類似化合物との比較
Hydrocodone: An opioid analgesic with similar structure but different substituents.
Codeine: A less potent opioid analgesic with fewer side effects.
Morphine: A more potent opioid analgesic with a different mechanism of action.
Uniqueness: Conorphone hydrochloride is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor, which provides a balance between analgesic effects and side effects. Its structural modifications, such as the 8-ethyl group and N-cyclopropyl methyl group, contribute to its distinct pharmacological profile .
生物活性
Conorphone hydrochloride is a compound derived from the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Overview of 8-Hydroxyquinoline Derivatives
Compounds in the 8-HQ class are recognized for their broad spectrum of biological activities. The structural features of these compounds significantly influence their pharmacological properties. Recent studies have demonstrated that modifications to the 8-HQ structure can enhance specific biological activities while minimizing toxicity.
Key Biological Activities
-
Antimicrobial Activity :
- This compound exhibits potent antimicrobial effects against various pathogens, including antibiotic-resistant strains. For instance, hybrid derivatives of 8-HQ have shown enhanced activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to standard drugs .
-
Anticancer Activity :
- Research indicates that 8-HQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. The structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents enhance anticancer efficacy .
-
Antiviral Activity :
- The antiviral potential of this compound has been highlighted in studies targeting H5N1 avian influenza viruses. Certain derivatives have shown up to 91.2% inhibition of viral growth with minimal cytotoxicity . This suggests a promising avenue for developing antiviral agents against emerging viral infections.
Structure-Activity Relationships
The effectiveness of this compound is closely linked to its chemical structure. Key factors influencing its biological activity include:
- Lipophilicity : Enhanced lipophilicity correlates with increased antiviral activity and reduced cytotoxicity.
- Electronic Properties : The presence of electron-withdrawing groups on the anilide ring has been shown to improve biological efficacy .
- Substituent Positioning : The position and type of substituents on the quinoline ring can significantly alter the compound's pharmacological profile.
Data Table: Biological Activities of this compound Derivatives
| Derivative | Antimicrobial Activity (MIC mg/mL) | Antiviral Activity (%) | Cytotoxicity (%) |
|---|---|---|---|
| This compound | 0.0625 (vs S. aureus) | 91.2 | 2.4 |
| 8-HQ Derivative A | 0.125 (standard drug) | 85.0 | 4 |
| 8-HQ Derivative B | Not specified | Moderate | High |
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound found that it exhibited superior efficacy against Staphylococcus aureus, outperforming traditional antibiotics in specific assays. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Antiviral Potential
Another investigation assessed the antiviral capabilities of various 8-HQ derivatives, including this compound, against H5N1 viruses. The results indicated that certain modifications could lead to significant antiviral activity while maintaining low cytotoxicity levels, paving the way for further research into its application in viral therapies .
特性
CAS番号 |
70865-14-4 |
|---|---|
分子式 |
C23H30ClNO3 |
分子量 |
403.9 g/mol |
IUPAC名 |
(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1 |
InChIキー |
CKEXIRBGGMFWOA-AVQDSJIMSA-N |
SMILES |
CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
異性体SMILES |
CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
正規SMILES |
CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
同義語 |
codorphone codorphone hydrochloride conorphone TR 5109 TR-5109 TR5109 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















